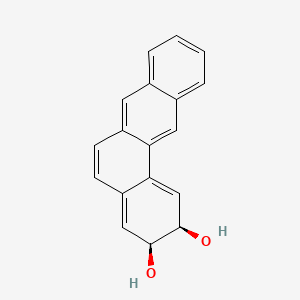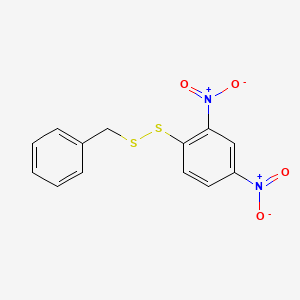
1-(Benzyldisulfanyl)-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyldisulfanyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a benzyldisulfanyl group and two nitro groups at the 2 and 4 positions
Preparation Methods
The synthesis of 1-(Benzyldisulfanyl)-2,4-dinitrobenzene typically involves the reaction of 2,4-dinitrochlorobenzene with benzyldisulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Benzyldisulfanyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The benzyldisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzyldisulfanyl)-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions and the development of new synthetic methodologies.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and oxidative stress.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for compounds targeting oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyldisulfanyl)-2,4-dinitrobenzene involves its ability to undergo redox reactions and interact with various molecular targets. The benzyldisulfanyl group can participate in redox cycling, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The nitro groups can also undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(Benzyldisulfanyl)-2,4-dinitrobenzene can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrotoluene: Used in the production of polyurethane foams and explosives.
Benzyldisulfide: A simpler analog with applications in organic synthesis and as a sulfur source.
The uniqueness of this compound lies in its combination of the benzyldisulfanyl and nitro groups, which confer distinct redox properties and reactivity patterns, making it valuable for specific research and industrial applications.
Properties
CAS No. |
60775-11-3 |
|---|---|
Molecular Formula |
C13H10N2O4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(benzyldisulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O4S2/c16-14(17)11-6-7-13(12(8-11)15(18)19)21-20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
DUPFNXLPMJWIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


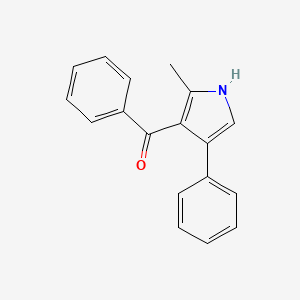
![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
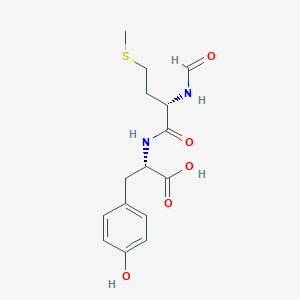
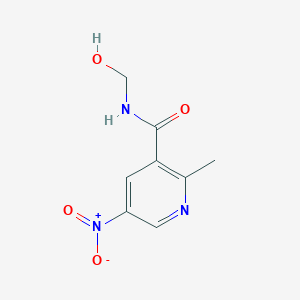
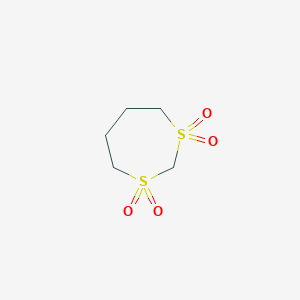
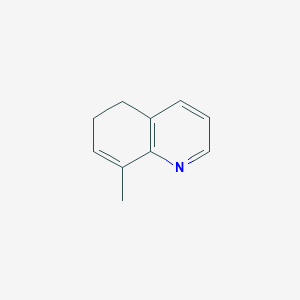
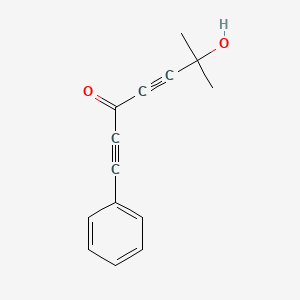
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
methyl}phosphonic acid](/img/structure/B14621215.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
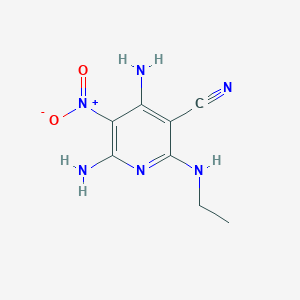
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
